Product packaging for Bupirimate(Cat. No.:CAS No. 41483-43-6)

Bupirimate

Cat. No.: B1668056
CAS No.: 41483-43-6
M. Wt: 316.42 g/mol
InChI Key: DSKJPMWIHSOYEA-UHFFFAOYSA-N
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Description

Bupirimate is a member of the class of aminopyrimidines that is 2-ethylaminopyrimidine carrying methyl, butyl and dimethylaminosulfooxy substituents at posiitons 4, 5 and 6 respectively. It has a role as an androgen antagonist and an antifungal agrochemical. It is a secondary amino compound, a sulfamate ester, an aminopyrimidine and a pyrimidine fungicide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N4O3S B1668056 Bupirimate CAS No. 41483-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate
Source PubChem
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InChI

InChI=1S/C13H24N4O3S/c1-6-8-9-11-10(3)15-13(14-7-2)16-12(11)20-21(18,19)17(4)5/h6-9H2,1-5H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DSKJPMWIHSOYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6041688
Record name Bupirimate
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Molecular Weight

316.42 g/mol
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Physical Description

Pale tan solid; [Merck Index]
Record name Bupirimate
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Vapor Pressure

0.00000075 [mmHg]
Record name Bupirimate
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CAS No.

41483-43-6
Record name Bupirimate
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Record name Bupirimate
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Record name 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate
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Record name BUPIRIMATE
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Foundational & Exploratory

An In-depth Technical Guide to the Fungicidal Mode of Action of Bupirimate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupirimate is a systemic fungicide belonging to the pyrimidine sulfamate chemical family. It is classified under the Fungicide Resistance Action Committee (FRAC) Code 8, which targets nucleic acid metabolism.[1][2] Primarily utilized for the control of powdery mildew on a wide array of crops including apples, pears, stone fruit, cucurbits, and ornamentals, this compound exhibits both protective and curative properties.[3][4] A key characteristic of this compound is its translaminar and systemic mobility within the plant's xylem, allowing for the protection of new growth and untreated leaf surfaces.[3][5][6] Its primary fungicidal effect is the inhibition of sporulation in susceptible fungi.[3]

Core Mechanism of Action: Inhibition of Adenosine Deaminase

The primary mode of action of this compound is the inhibition of the enzyme adenosine deaminase (ADA).[6][7] ADA is a crucial enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine to inosine and deoxyadenosine to deoxyinosine.[8][9] This pathway allows the fungus to recycle purine bases from the breakdown of nucleic acids, which is an energy-efficient alternative to de novo synthesis.[10]

By inhibiting adenosine deaminase, this compound disrupts the normal flux of the purine salvage pathway. This interference is believed to lead to two primary biochemical consequences that contribute to its fungicidal and, particularly, its anti-sporulation effects:

  • Accumulation of Adenosine and Deoxyadenosine: The blockage of ADA leads to an intracellular accumulation of adenosine and deoxyadenosine. Elevated levels of these nucleosides can be toxic to cells. For instance, an accumulation of deoxyadenosine can lead to increased levels of deoxyadenosine triphosphate (dATP), which is known to inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all deoxyribonucleotides required for DNA synthesis and repair.[9] This disruption of DNA synthesis would directly impact cell division and proliferation, processes critical for fungal growth and sporulation.

  • Depletion of Downstream Purine Nucleotides: The inhibition of adenosine deaminase also restricts the production of inosine and, subsequently, other essential purine nucleotides like guanosine monophosphate (GMP) that are derived from the salvage pathway. A balanced pool of purine nucleotides is vital for the synthesis of RNA and DNA. A disruption in this balance can halt the cell cycle and inhibit processes with high rates of nucleic acid synthesis, such as sporulation.

Below is a diagram illustrating the purine salvage pathway and the inhibitory action of this compound.

Purine_Salvage_Pathway Purine Salvage Pathway and this compound's Mode of Action cluster_pathway Fungal Cell cluster_effects Biochemical Consequences Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) Deoxyadenosine Deoxyadenosine Deoxyinosine Deoxyinosine Deoxyadenosine->Deoxyinosine Adenosine Deaminase (ADA) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Nucleic_Acids DNA & RNA Synthesis AMP->Nucleic_Acids GMP->Nucleic_Acids This compound This compound This compound->Adenosine Inhibition Accumulation Accumulation of Adenosine & Deoxyadenosine (Toxic) Depletion Depletion of Inosine, GMP, etc. Inhibition_Sporulation Inhibition of Sporulation Accumulation->Inhibition_Sporulation Depletion->Inhibition_Sporulation

This compound inhibits adenosine deaminase in the purine salvage pathway.

Quantitative Data on this compound Efficacy

Comprehensive quantitative data such as EC50 (half maximal effective concentration) and Ki (inhibition constant) values for this compound against various powdery mildew species are not widely available in the public domain. However, some studies provide valuable insights into its in-vivo efficacy.

Target PathogenHost PlantEfficacy DataConcentrationReference
Sphaerotheca pannosaRoseReduced Percent Disease Index (PDI)4 ml/L and 6 ml/L[11][12][13]
Podosphaera xanthiiCucurbitsMinimal Inhibitory Concentration (MIC)1000 mg/L (formulated product)[1]

Note: The study on Sphaerotheca pannosa did not calculate EC50 values but demonstrated significant disease reduction at the tested concentrations compared to control.[11][12][13]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not consistently published. However, the following sections describe standard methodologies that are applicable for evaluating the efficacy and mode of action of this compound.

In-Vivo Fungicide Efficacy Trial against Powdery Mildew

This protocol outlines a typical in-vivo experiment to assess the efficacy of this compound against powdery mildew on a host plant, such as roses.[11][12][13]

  • Plant Material and Inoculum: Healthy, susceptible rose plants are grown under greenhouse conditions. A spore suspension of the target powdery mildew pathogen (e.g., Sphaerotheca pannosa) is prepared from infected leaves.

  • Fungicide Application: this compound formulations are prepared at various concentrations. Plants are sprayed to the point of runoff. Control plants are sprayed with water or a blank formulation.

  • Inoculation: After the fungicide application has dried, plants are inoculated with the spore suspension.

  • Incubation: Plants are maintained in a controlled environment with conditions favorable for powdery mildew development (e.g., high humidity, moderate temperature).

  • Disease Assessment: Disease severity is assessed at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a rating scale to determine the percentage of leaf area infected (Percent Disease Index - PDI).

  • Data Analysis: The PDI values for treated and control groups are compared to determine the efficacy of the fungicide.

InVivo_Efficacy_Workflow Workflow for In-Vivo Fungicide Efficacy Trial start Start plant_prep Prepare Healthy Susceptible Plants start->plant_prep fungicide_prep Prepare this compound and Control Solutions plant_prep->fungicide_prep application Apply Fungicide to Plants fungicide_prep->application inoculation Inoculate Plants with Powdery Mildew Spores application->inoculation incubation Incubate under Favorable Conditions inoculation->incubation assessment Assess Disease Severity (PDI) at Intervals incubation->assessment analysis Analyze Data and Determine Efficacy assessment->analysis end End analysis->end

A typical workflow for assessing the in-vivo efficacy of a fungicide.
Adenosine Deaminase Inhibition Assay

This is a generalized in-vitro protocol to measure the inhibitory effect of this compound on adenosine deaminase activity. This assay is typically performed using a spectrophotometer to measure the decrease in absorbance as adenosine is converted to inosine.[8]

  • Enzyme and Substrate Preparation: A solution of adenosine deaminase (either commercially available or purified from a fungal source) and a solution of adenosine (the substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

  • Assay Reaction: The reaction mixture, containing the buffer, adenosine deaminase, and this compound (or solvent control), is pre-incubated. The reaction is initiated by the addition of the adenosine solution.

  • Spectrophotometric Measurement: The change in absorbance at 265 nm is monitored over time. The rate of decrease in absorbance is proportional to the rate of adenosine deamination.

  • Data Analysis: The initial reaction velocities are calculated for each this compound concentration. These data can be used to determine the IC50 (inhibitor concentration that causes 50% inhibition) and, with further kinetic experiments, the inhibition constant (Ki).

ADA_Inhibition_Assay_Workflow Workflow for Adenosine Deaminase Inhibition Assay start Start prep_reagents Prepare ADA Enzyme, Adenosine Substrate, and this compound Solutions start->prep_reagents setup_assay Set up Reaction Mixtures (Enzyme, Buffer, this compound) prep_reagents->setup_assay pre_incubate Pre-incubate Mixtures setup_assay->pre_incubate start_reaction Initiate Reaction with Adenosine pre_incubate->start_reaction measure_absorbance Monitor Absorbance at 265 nm over Time start_reaction->measure_absorbance calculate_rates Calculate Initial Reaction Velocities measure_absorbance->calculate_rates determine_inhibition Determine IC50 and Ki Values calculate_rates->determine_inhibition end End determine_inhibition->end

A generalized workflow for an in-vitro adenosine deaminase inhibition assay.

Fungicide Resistance

Resistance to fungicides in FRAC Group 8, including this compound, is considered to have a low to medium risk of development.[14] Field resistance has been observed in some powdery mildew populations.[1] The development of resistance to this compound is thought to be polygenic, meaning it involves mutations in multiple genes, which generally leads to a slower selection for resistance compared to single-gene resistance mechanisms.[4] The exact molecular mechanisms of resistance to this compound have not been fully elucidated but could involve alterations in the target enzyme (adenosine deaminase) that reduce its binding affinity for the fungicide, or increased expression of efflux pumps that actively remove the fungicide from the fungal cell.[10] To mitigate the risk of resistance, it is recommended to use this compound in rotation or in tank-mixes with fungicides from different FRAC groups.[4]

References

An In-depth Technical Guide to the Spectrum of Activity of Bupirimate Against Powdery Mildew Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bupirimate is a systemic fungicide belonging to the pyrimidine chemical group, specifically classified under FRAC (Fungicide Resistance Action Committee) Group 8.[1][2] It is recognized for its specific and effective control of various powdery mildew species across a range of crops.[2][3] this compound exhibits both protective and eradicant properties, acting through contact, translaminar, systemic, and vapor activity.[1] Its primary mode of action is the inhibition of sporulation, and it translocates systemically through the plant's xylem.[1][2] This guide provides a comprehensive overview of this compound's efficacy, mechanism of action, and the experimental protocols used to evaluate its performance against powdery mildew pathogens.

Spectrum of Activity and Efficacy

This compound has demonstrated a broad spectrum of activity against numerous powdery mildew species. Its efficacy has been documented in various agricultural and horticultural crops. The following table summarizes the available quantitative and qualitative data on its activity.

Powdery Mildew SpeciesHost Crop(s)Efficacy DataReference(s)
Podosphaera leucotrichaApples, PearsEffective control reported.[1][2]
Sphaerotheca fuliginea (Podosphaera xanthii)Melons, CucurbitsRegistered for control.[1] Some populations of P. xanthii have confirmed resistance, with isolates showing a Minimal Inhibitory Concentration (MIC) of 1.000 mg/L of the formulated product.[1][4][1][4]
Sphaerotheca pannosa var. rosaeRoses and other ornamentalsThis compound 25% EC at 4 ml/L and 6 ml/L effectively reduced powdery mildew infection.[2][5]
Levillula tauricaEggplant, Capsicum, Chillies, PaprikaUsed under minor use permits for control.[1]
Unspecified Powdery MildewsStone fruit, Strawberries, Gooseberries, Currants, Raspberries, Hops, BeetsUsed for control.[2]

Mechanism of Action

This compound's fungicidal activity stems from its interference with nucleic acid metabolism in the target fungi.[6] Specifically, it inhibits the enzyme adenosine deaminase, which is crucial for the purine salvage pathway.[3][4][6] This enzyme catalyzes the deamination of adenosine to inosine. By blocking this step, this compound disrupts the synthesis of essential nucleic acids, thereby inhibiting fungal growth and, most notably, sporulation.[1][3]

cluster_pathway Purine Salvage Pathway Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase Nucleic_Acid Nucleic Acid Synthesis Inosine->Nucleic_Acid This compound This compound Adenosine_Deaminase Adenosine Deaminase This compound->Adenosine_Deaminase Inhibition

Caption: this compound's mechanism of action, inhibiting adenosine deaminase.

Experimental Protocols for Efficacy Evaluation

The evaluation of this compound's efficacy against powdery mildew species typically follows standardized experimental protocols designed to yield statistically significant results. These protocols are crucial for determining effective dosage rates and application strategies.

1. Experimental Design

  • Layout: Field and greenhouse trials are commonly conducted using a Randomized Block Design (RBD) to minimize the effects of environmental variability.[7][8]

  • Replicates: Each treatment, including a non-treated control, is replicated multiple times (typically 3-4) to ensure the statistical validity of the results.[7][9]

  • Plot Size: The size of individual plots is kept uniform, for instance, a minimum of 11 m² per plot in field trials, to allow for accurate assessment and to prevent interference between treatments.[7]

2. Inoculation and Application

  • Inoculation: In controlled environments, plants may be artificially inoculated with a suspension of powdery mildew conidia to ensure uniform disease pressure.[9] In field trials, reliance on natural infection is common, with trials established in areas with a history of high disease incidence.[7]

  • Fungicide Application: this compound formulations are applied at various concentrations to determine the minimum effective dose.[5][10] Applications are typically made using calibrated sprayers to ensure thorough and uniform coverage of the plant foliage.[7] The timing of applications is critical and may be preventative (before symptoms appear) or curative (after the first signs of disease).[7]

3. Data Collection and Analysis

  • Disease Assessment: The severity and incidence of powdery mildew are periodically assessed after fungicide application. This is often done using a standardized rating scale, such as a 0-9 scale, where different scores correspond to the percentage of leaf area covered by mildew pustules.[8]

  • Data Analysis: The collected data are subjected to statistical analysis, such as Analysis of Variance (ANOVA) and mean separation tests (e.g., Tukey's test), to determine significant differences between treatments.[7] The Percent Disease Control (PDC) is often calculated to quantify the efficacy of the fungicide relative to the untreated control.[8]

Start Experimental Setup Design Randomized Block Design (3-4 Replicates) Start->Design Inoculation Pathogen Inoculation (Artificial or Natural) Design->Inoculation Application Fungicide Application (Varying Concentrations) Inoculation->Application Incubation Incubation Period Application->Incubation Assessment Disease Assessment (e.g., 0-9 Scale) Incubation->Assessment Analysis Statistical Analysis (ANOVA, Tukey's Test) Assessment->Analysis Conclusion Efficacy Determination Analysis->Conclusion

Caption: A generalized workflow for fungicide efficacy trials.

Resistance Management

While this compound has been an effective tool, the development of resistance in some powdery mildew populations, such as Podosphaera xanthii, has been observed.[1][4] Resistance to this compound is considered to be of a quantitative or gradual type.[3] To mitigate the risk of resistance development, it is crucial to adhere to resistance management strategies. These include rotating this compound with fungicides from different FRAC groups, avoiding overuse, and integrating non-chemical control methods into a comprehensive Integrated Pest Management (IPM) program.[1]

This compound remains a valuable fungicide for the management of a wide range of powdery mildew diseases. Its unique mode of action, targeting adenosine deaminase, provides an important tool for rotation programs aimed at preventing fungicide resistance. Understanding its spectrum of activity, mechanism, and the protocols for its evaluation is essential for researchers and crop protection professionals to optimize its use and ensure its long-term efficacy in controlling these economically important plant pathogens.

References

Bupirimate as a member of the pyrimidine sulfamate chemical family

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Pyrimidine Sulfamate Fungicide

Abstract

Bupirimate, a systemic fungicide belonging to the pyrimidine sulfamate chemical family, has been a notable agent in the management of powdery mildew on a variety of crops since its introduction. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, details a representative synthesis protocol, and explores its mechanism of action as an adenosine deaminase inhibitor. Furthermore, this guide outlines experimental protocols for assessing its biological activity and presents key toxicological and efficacy data.

Introduction

Developed in the 1960s by Imperial Chemical Industries (ICI) as part of a research program focused on systemic fungicides, this compound was first marketed in 1975.[1] It is known for its translaminar mobility and systemic translocation within the plant's xylem, allowing it to control established fungal infections.[1] this compound's primary application is the control of powdery mildew on crops such as apples, pears, stone fruit, cucurbits, and ornamentals.[1] Its systematic IUPAC name is 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl dimethylsulfamate.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation and application. Key data are summarized in the table below.

PropertyValueReference
Molecular Formula C13H24N4O3S[2]
Molecular Weight 316.42 g/mol [2]
Physical State Pale tan solid[2]
Melting Point 50-51 °C[3]
Boiling Point 232 °C[4]
Vapor Pressure 0.057 mPa (at 20 °C)[4]
pKa 4.4 (weak acid)[4]
Solubility in Water 22 mg/L (pH 5.2, 25 °C), 18 mg/L (pH 7.3, 25 °C)[3]
Solubility in Organic Solvents Ethanol: 230 g/L, Acetone: 480 g/L, Dichloromethane: 610 g/L, Hexane: 45 g/L[5]
Octanol-Water Partition Coefficient (log P) 3.68[4]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from ethirimol.

Materials:

  • Ethirimol (20.9 g)

  • N,N-dimethylsulfonyl chloride (17.3 g)

  • Potassium carbonate (15.2 g)

  • Ethyl acetate (180 ml)

  • 18-crown-6 (0.2%)

  • Hexamethylenetetramine

  • Water

Procedure:

  • To a reaction flask, add ethirimol, potassium carbonate, ethyl acetate, a catalytic amount of 18-crown-6, and a minimal amount of water (0.018 ml).[6]

  • Heat the mixture to 50°C with continuous stirring.[6]

  • Slowly add N,N-dimethylsulfonyl chloride dropwise to the reaction mixture.[6]

  • After the addition is complete, increase the temperature to reflux and maintain for 2 hours to facilitate sulfonation.[4][6]

  • Monitor the reaction progress. When approximately 40% of the starting material remains, add hexamethylenetetramine to adjust the pH of the system to approximately 10. This promotes further conversion.[4][6]

  • Continue the reaction for an additional 4 hours until completion.[6]

  • Cool the reaction mixture to 50°C and wash with water to neutralize the system.[6]

  • Separate the organic phase and remove the solvent to obtain an oily substance.[4][6]

  • Precipitate the solid product by cooling to a low temperature (10°C).[6]

  • Dry the solid to yield this compound.[6]

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup and Purification A Ethirimol F Heating to 50°C, then reflux A->F B N,N-dimethylsulfonyl chloride B->F C Potassium Carbonate C->F D Ethyl Acetate D->F E 18-crown-6 E->F G pH adjustment to ~10 with Hexamethylenetetramine F->G H Cooling and Washing G->H I Solvent Removal H->I J Low-temperature Precipitation I->J K Drying J->K L This compound K->L

A flowchart illustrating the key stages in the synthesis of this compound.

Mechanism of Action: Inhibition of Adenosine Deaminase

The primary mode of action of this compound is the inhibition of the enzyme adenosine deaminase (ADA).[7] ADA is a crucial enzyme in purine metabolism, catalyzing the deamination of adenosine to inosine. By inhibiting ADA, this compound disrupts this pathway, which is thought to interfere with nucleic acid synthesis and ultimately inhibit fungal sporulation.[4][8]

Proposed Signaling Pathway

G cluster_0 Normal Fungal Purine Metabolism cluster_1 Action of this compound Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Catalysis Inosine Inosine ADA->Inosine Inhibited_Sporulation Inhibition of Sporulation Purine_Metabolism Further Purine Metabolism & Nucleic Acid Synthesis Inosine->Purine_Metabolism Sporulation Normal Sporulation Purine_Metabolism->Sporulation This compound This compound This compound->ADA Inhibition

Proposed mechanism of action of this compound via inhibition of adenosine deaminase.

Experimental Protocols for Biological Activity Assessment

In Vitro Antifungal Susceptibility Testing

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against a target fungal pathogen, such as Sphaerotheca pannosa var. rosae (rose powdery mildew).

Materials:

  • This compound

  • Target fungal isolate

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative assessment)

  • Sterile water or appropriate solvent for this compound

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Prepare a standardized inoculum of the fungal pathogen (e.g., a spore suspension) in the liquid culture medium.

  • In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution with the culture medium to achieve a range of desired concentrations.

  • Add the fungal inoculum to each well, including positive (no this compound) and negative (no fungus) controls.

  • Incubate the plates under conditions suitable for fungal growth (e.g., specific temperature and duration).

  • Determine the MIC, which is the lowest concentration of this compound that visibly inhibits fungal growth. This can be done visually or by measuring the optical density using a spectrophotometer.

Adenosine Deaminase Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on adenosine deaminase activity.

Materials:

  • This compound

  • Purified adenosine deaminase or a cell lysate containing the enzyme

  • Adenosine (substrate)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at a wavelength where adenosine and inosine have different absorbance profiles (e.g., 265 nm).

  • 96-well UV-transparent microtiter plate

Procedure:

  • Prepare a solution of adenosine deaminase in the assay buffer.

  • Prepare various concentrations of this compound to be tested.

  • In a 96-well plate, add the adenosine deaminase solution to each well.

  • Add the different concentrations of this compound to the respective wells and incubate for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a known concentration of adenosine to each well.

  • Monitor the decrease in absorbance at 265 nm over time, which corresponds to the conversion of adenosine to inosine.

  • Calculate the rate of the reaction for each this compound concentration.

  • Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the adenosine deaminase activity.

Toxicological and Efficacy Data

Toxicological Data

This compound exhibits low mammalian toxicity.[1]

OrganismTestResultReference
RatLD50 (oral)>4000 mg/kg[9]
Rainbow trout (Oncorhynchus mykiss)96-h LC501.4 mg/L
Efficacy Data

A study on the efficacy of this compound (25% EC formulation) against rose powdery mildew (Sphaerotheca pannosa var. rosae) demonstrated its effectiveness in controlling the disease.

TreatmentApplication RateDisease Incidence (%)Reference
This compound 25% EC2 ml/L water11.11[10]
This compound 25% EC4 ml/L water6.48[10]
This compound 25% EC6 ml/L water5.74[10]
Carbendazim 50% WP (Control)1 g/plant in 2 L water8.33[10]
Untreated Control->20 (inferred)[11]

The study concluded that this compound at 4 ml/L and 6 ml/L was effective in reducing the incidence of powdery mildew and resulted in higher flower yields.[10][11]

Conclusion

This compound remains a significant fungicide within the pyrimidine sulfamate class, valued for its systemic properties and specific efficacy against powdery mildew. Its mechanism of action through the inhibition of adenosine deaminase provides a distinct mode of action. The data and protocols presented in this technical guide offer a valuable resource for researchers and professionals in the fields of agrochemical development and fungal biology. Further research into the precise molecular interactions between this compound and fungal adenosine deaminase, as well as investigations into potential resistance mechanisms, will continue to be of interest.

References

Bupirimate's Efficacy and Mechanism Against Powdery Mildew Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fungicide bupirimate, with a primary focus on its efficacy against the apple powdery mildew pathogen, Podosphaera leucotricha. This document outlines this compound's mode of action, presents available quantitative efficacy data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Introduction to this compound

This compound is a systemic fungicide belonging to the pyrimidine group. It is known for its specific efficacy against various powdery mildew species. Its systemic nature allows it to be absorbed by the plant and translocated within the xylem, providing protection to new growth. This compound's primary mode of action is the inhibition of the enzyme adenosine deaminase, which plays a crucial role in the purine salvage pathway of fungi. This disruption of nucleic acid metabolism ultimately hinders fungal growth and sporulation.

Primary Target Pathogen: Podosphaera leucotricha

Podosphaera leucotricha is the causal agent of apple powdery mildew, a widespread and economically significant disease in apple orchards worldwide. The fungus infects leaves, blossoms, and fruit, leading to reduced photosynthetic capacity, poor fruit quality, and overall decreased tree vigor. The management of apple powdery mildew is a critical aspect of apple production, and fungicides like this compound have been a tool in integrated pest management strategies.

Quantitative Efficacy Data

Treatment (this compound 25% EC)ConcentrationPercent Disease Index (PDI) - Season 1Percent Disease Index (PDI) - Season 2
T12 ml/L11.1113.49
T24 ml/L6.487.78
T36 ml/L5.746.11
Untreated Control-25.8426.57

Mechanism of Action: Inhibition of Adenosine Deaminase

This compound's fungicidal activity stems from its ability to inhibit adenosine deaminase (ADA), a key enzyme in the purine salvage pathway. This pathway is essential for recycling purine bases and nucleosides to synthesize new nucleotides for DNA and RNA.

By blocking ADA, this compound prevents the conversion of adenosine to inosine. This leads to an accumulation of adenosine and a deficiency of inosine and its downstream products, such as guanosine monophosphate (GMP) and adenosine monophosphate (AMP) derived from the salvage pathway. The disruption of this critical metabolic pathway ultimately inhibits fungal growth, development, and sporulation.

Signaling Pathway of Adenosine Deaminase Inhibition

AdenosineDeaminaseInhibition cluster_purine_salvage Fungal Purine Salvage Pathway cluster_inhibition Mechanism of this compound Action Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase (ADA) Hypoxanthine Hypoxanthine Inosine->Hypoxanthine IMP Inosine Monophosphate (IMP) Hypoxanthine->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP Nucleic_Acids DNA / RNA Synthesis AMP->Nucleic_Acids GMP->Nucleic_Acids This compound This compound ADA_enzyme Adenosine Deaminase (ADA) This compound->ADA_enzyme Inhibits

Caption: Inhibition of Adenosine Deaminase by this compound in the Fungal Purine Salvage Pathway.

Experimental Protocols

Fungicide Efficacy Field Trial for Apple Powdery Mildew

This protocol is adapted from field efficacy trials conducted on apple powdery mildew.

Objective: To evaluate the efficacy of this compound in controlling Podosphaera leucotricha on apple trees under field conditions.

1. Experimental Design:

  • Location: An apple orchard with a known history of powdery mildew infection.

  • Cultivar: A susceptible apple cultivar (e.g., 'Jonathan', 'Rome Beauty', 'Granny Smith').

  • Plot Design: Randomized Complete Block Design (RCBD) with four replications. Each plot consists of a single tree.

  • Treatments:

    • Untreated control (water spray).

    • This compound 25% EC at various concentrations (e.g., 2 ml/L, 4 ml/L, 6 ml/L).

    • Positive control (a standard fungicide known to be effective against apple powdery mildew).

2. Fungicide Application:

  • Timing: Applications should begin at the first sign of disease and continue at regular intervals (e.g., 10-14 days) throughout the season of high disease pressure. Key application timings often include pink bud, petal fall, and subsequent cover sprays.

  • Equipment: A calibrated sprayer to ensure thorough coverage of the foliage.

3. Data Collection - Disease Assessment:

  • Timing: Disease assessment should be conducted prior to the first spray and then at regular intervals (e.g., 7-10 days after each application).

  • Methodology:

    • Randomly select 10-20 terminal shoots per tree.

    • Disease Incidence (%): Calculate the percentage of shoots showing any powdery mildew symptoms.

    • Disease Severity: Use a rating scale to assess the percentage of leaf area covered by powdery mildew on the top four to five leaves of each selected shoot. A common scale is:

      • 0 = No infection

      • 1 = 1-10% leaf area infected

      • 2 = 11-25% leaf area infected

      • 3 = 26-50% leaf area infected

      • 4 = >50% leaf area infected

    • Calculate the Percent Disease Index (PDI) using the following formula: PDI = [Σ (rating × number of leaves in that rating) / (total number of leaves × highest rating)] × 100

4. Statistical Analysis:

  • Data on disease incidence and severity (PDI) should be subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

  • Mean separation tests (e.g., Tukey's HSD) can be used to compare the efficacy of different treatments.

Experimental Workflow for Fungicide Field Trial

FungicideFieldTrialWorkflow start Start: Orchard Selection (Susceptible Cultivar) design Experimental Design (RCBD, 4 Replicates) start->design treatments Treatment Allocation (Control, this compound Conc., Standard Fungicide) design->treatments pre_spray_assessment Initial Disease Assessment (Incidence & Severity) treatments->pre_spray_assessment application Fungicide Application 1 pre_spray_assessment->application post_spray_assessment Post-Application Assessment 1 (7-10 days after spray) application->post_spray_assessment repeat_application Repeat Applications (10-14 day intervals) post_spray_assessment->repeat_application post_spray_assessment->repeat_application Continue spray cycles final_assessment Final Disease Assessment repeat_application->final_assessment analysis Data Analysis (ANOVA, Mean Separation) final_assessment->analysis ADA_Inhibition_Assay cluster_prep Enzyme Preparation cluster_assay Enzyme Activity Assay cluster_inhibition Inhibition Study fungal_culture Fungal Culture Growth harvest Harvest Mycelia fungal_culture->harvest homogenize Homogenization in Buffer harvest->homogenize centrifuge Centrifugation homogenize->centrifuge extract Collect Cell-Free Extract (Enzyme Source) centrifuge->extract prepare_rxn Prepare Reaction Mixture (Buffer, Extract, Substrate) extract->prepare_rxn add_this compound Incubate Extract with this compound extract->add_this compound spectro Spectrophotometric Measurement (Absorbance at 265 nm) prepare_rxn->spectro calc_activity Calculate Enzyme Activity spectro->calc_activity perform_assay Perform Activity Assay add_this compound->perform_assay calc_inhibition Calculate % Inhibition perform_assay->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Methodological & Application

UPLC-MS/MS Application Note: Quantification of Bupirimate and Ethirimol Residues in Agricultural Commodities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust UPLC-MS/MS method for the simultaneous quantification of bupirimate and its metabolite, ethirimol, in agricultural samples. This compound is a systemic fungicide used to control powdery mildew on various crops.[1][2][3] Its metabolite, ethirimol, also exhibits fungicidal activity.[3][4][5] Regulatory bodies require the monitoring of both compounds to ensure food safety.[6] The described method utilizes a QuEChERS-based sample preparation protocol followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), providing high selectivity and sensitivity for residue analysis.[1][4][5]

Introduction

This compound is a 2-pyrimidinamine fungicide effective against powdery mildew. Following application, it is metabolized to ethirimol, which also contributes to the overall fungicidal effect.[3][4][5] Due to their potential presence in food commodities, regulatory agencies worldwide have established maximum residue limits (MRLs) for both this compound and ethirimol.[4][6] Accurate and sensitive analytical methods are crucial for monitoring these residues to ensure compliance with MRLs and safeguard consumer health.[4][6] UPLC-MS/MS offers significant advantages for this analysis, including high throughput, excellent sensitivity, and superior selectivity compared to other techniques.[4][5] This protocol provides a detailed workflow for the quantification of this compound and ethirimol residues, from sample extraction to data analysis.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for the extraction of this compound and ethirimol from a given matrix (e.g., cucumber).[1][4][5]

  • Homogenization: Weigh 10.00 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20.0 mL of acetonitrile to the tube and shake vigorously for 3 minutes at 2500 rpm.

  • Salting Out: Add 3.00 g of sodium chloride (NaCl) and 2.00 g of anhydrous magnesium sulfate (MgSO₄). Shake for 3 minutes at 2500 rpm and then centrifuge for 3 minutes at 4000 rpm.[4][5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1.50 mL of the supernatant into a 2 mL centrifuge tube containing 50 mg of primary secondary amine (PSA), 20 mg of graphitized carbon black (GCB), and 130 mg of MgSO₄.[4] Shake for 5 minutes at 2500 rpm and centrifuge for 2 minutes at 10,000 rpm.

  • Final Preparation: Dilute the supernatant five-fold with acetonitrile and filter through a 0.22 μm membrane filter into an autosampler vial for UPLC-MS/MS analysis.[4][5]

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a tandem quadrupole mass spectrometer.

UPLC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)[4][5]

  • Mobile Phase A: Deionized water with 0.05% formic acid

  • Mobile Phase B: Methanol[4]

  • Flow Rate: 0.30 mL/min[4][5]

  • Injection Volume: 1 μL[4][5]

  • Column Temperature: 35 °C[4][5]

  • Gradient Elution: A gradient elution program should be optimized to ensure sufficient separation of the analytes.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • The specific precursor and product ions, along with collision energies, are crucial for the selective detection and quantification of this compound and ethirimol.

Data Presentation

The quantitative data for the UPLC-MS/MS analysis of this compound and ethirimol are summarized in the tables below.

Table 1: MRM Transitions and Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Quantifier)Collision Energy (eV) (Qualifier)
This compound317.16165.93237.0124.6719.89
Ethirimol210.10140.0098.002228

Data sourced from publicly available databases and literature.[7][8]

Table 2: Method Performance Data

AnalyteLinearity Range (mg/L)Correlation Coefficient (R²)Limit of Quantification (LOQ) (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compound0.001–0.5>0.990.0195.2–98.70.92–5.54
Ethirimol0.001–0.5>0.990.0195.2–98.70.92–5.54

Method performance data as reported for cucumber matrix.[1][4]

Visualizations

Diagram 1: QuEChERS Sample Preparation Workflow

G QuEChERS Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Preparation Homogenization 1. Homogenize Sample (10g in 50mL tube) Add_ACN 2. Add 20mL Acetonitrile & Shake Homogenization->Add_ACN Add_Salts 3. Add NaCl & MgSO4 & Shake Add_ACN->Add_Salts Centrifuge1 4. Centrifuge Add_Salts->Centrifuge1 Transfer_Supernatant 5. Transfer 1.5mL Supernatant Centrifuge1->Transfer_Supernatant Add_Sorbents 6. Add PSA, GCB, MgSO4 & Shake Transfer_Supernatant->Add_Sorbents Centrifuge2 7. Centrifuge Add_Sorbents->Centrifuge2 Dilute_Filter 8. Dilute & Filter (0.22um) Centrifuge2->Dilute_Filter UPLC_MSMS 9. Inject into UPLC-MS/MS Dilute_Filter->UPLC_MSMS

A flowchart of the QuEChERS sample preparation protocol.

Diagram 2: UPLC-MS/MS Analysis Workflow

G UPLC-MS/MS Analysis Workflow cluster_UPLC UPLC System cluster_MSMS Tandem Mass Spectrometer Autosampler Autosampler (1uL Injection) UPLC_Column UPLC Column (C18) Autosampler->UPLC_Column Gradient Gradient Elution UPLC_Column->Gradient ESI_Source ESI Source (Positive Ionization) Gradient->ESI_Source Quadrupole1 Q1: Precursor Ion Selection ESI_Source->Quadrupole1 Collision_Cell Q2: Fragmentation (Collision) Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_System Data Acquisition & Processing Detector->Data_System

References

Troubleshooting & Optimization

Optimizing Bupirimate spray intervals for effective disease control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing bupirimate spray intervals for effective disease control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is a systemic fungicide belonging to the pyrimidine group. Its primary mode of action is the inhibition of the enzyme adenosine deaminase, which is crucial for the biosynthesis of purines in fungi. This disruption of purine synthesis ultimately hinders fungal growth and development, particularly of powdery mildew species.

Q2: What are the key factors influencing the optimal spray interval for this compound?

The optimal spray interval for this compound is not fixed and can be influenced by several factors:

  • Disease Pressure: Higher disease pressure typically requires shorter spray intervals.

  • Environmental Conditions: Warm, humid conditions that favor fungal growth may necessitate more frequent applications. Conversely, dry and cool conditions might allow for longer intervals.

  • Crop Type and Growth Stage: The susceptibility of the host plant and its growth rate can impact how long a single application remains effective.

  • Pathogen Sensitivity: The specific strain of the pathogen and its inherent sensitivity to this compound can affect the required application frequency.

Q3: Can this compound be used in combination with other fungicides?

Yes, this compound can be used in combination with other fungicides as part of an integrated pest management (IPM) strategy. Tank-mixing with fungicides that have a different mode of action can broaden the spectrum of controlled diseases and help manage the development of fungicide resistance. Always conduct a compatibility test before mixing large quantities.

Q4: What are the signs of phytotoxicity with this compound application?

While this compound is generally safe for recommended crops, phytotoxicity can occur, especially at higher concentrations or on sensitive cultivars. Symptoms may include leaf yellowing (chlorosis), stunting of growth, or necrotic spots on the leaves.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor disease control despite regular application. - Pathogen resistance to this compound.- Incorrect spray interval for the prevailing environmental conditions.- Inadequate spray coverage.- Conduct a resistance monitoring study.- Shorten the spray interval during periods of high disease pressure.- Ensure thorough spray coverage of all plant surfaces.
Symptoms of phytotoxicity on treated plants. - Application rate is too high.- Uneven spray distribution leading to high deposits in certain areas.- Application during periods of extreme heat or drought stress.- Verify and recalibrate application equipment to ensure the correct dosage.- Avoid spraying during the hottest part of the day or when plants are under water stress.- Conduct a small-scale test on a few plants before treating the entire batch.
Inconsistent results between experimental replicates. - Variation in environmental conditions across replicates.- Inconsistent application technique.- Non-uniform disease pressure at the start of the experiment.- Ensure all replicates are exposed to uniform environmental conditions.- Standardize the application procedure for all treatments.- Artificially inoculate plants to ensure a uniform initial disease level.

Experimental Protocols

Determining the Optimal Spray Interval for this compound on Cucumber Powdery Mildew (Podosphaera xanthii)

1. Plant Material and Growth Conditions:

  • Grow cucumber plants (e.g., Cucumis sativus 'Marketmore 76') from seed in a controlled environment chamber.

  • Maintain conditions at 25°C day/20°C night, with a 16-hour photoperiod and 60-70% relative humidity.

  • Use a standard potting mix and provide regular fertilization.

2. Inoculation:

  • At the 3-4 true leaf stage, inoculate the plants with a suspension of Podosphaera xanthii conidia (1 x 10^5 conidia/mL).

  • Use a fine-mist sprayer to apply the inoculum evenly to all leaf surfaces.

3. This compound Application:

  • Prepare a stock solution of this compound at the desired concentration (e.g., 250 mg/L).

  • Divide the inoculated plants into treatment groups, including an untreated control.

  • Apply the this compound solution at different time intervals post-inoculation (e.g., 7, 10, 14, and 21 days).

  • Ensure complete coverage of the foliage.

4. Disease Assessment:

  • Visually assess the disease severity on each leaf at regular intervals (e.g., every 3-4 days) after the first application.

  • Use a disease severity scale (e.g., 0-5, where 0 = no disease and 5 = >50% leaf area covered with powdery mildew).

  • Calculate the Percent Disease Index (PDI) for each treatment group.

5. Data Analysis:

  • Analyze the PDI data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment intervals.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment to determine the optimal spray interval for this compound against apple powdery mildew (Podosphaera leucotricha).

Spray Interval (days)Mean Disease Severity (%)Efficacy (%)
75.292.5
108.987.1
1415.677.4
2128.359.0
Untreated Control69.00.0

Visualizations

cluster_0 This compound Mode of Action This compound This compound AdenosineDeaminase Adenosine Deaminase (Enzyme) This compound->AdenosineDeaminase Inhibits Adenosine Adenosine Inosine Inosine Adenosine->Inosine Catalyzed by Adenosine Deaminase PurineSynthesis Purine Synthesis Inosine->PurineSynthesis FungalGrowth Fungal Growth Inhibition PurineSynthesis->FungalGrowth

Caption: this compound's mode of action targeting adenosine deaminase.

cluster_1 Experimental Workflow for Spray Interval Optimization Start Plant Propagation (e.g., Cucumber Seedlings) Inoculation Pathogen Inoculation (e.g., P. xanthii) Start->Inoculation Grouping Divide into Treatment Groups Inoculation->Grouping Application This compound Application at Varied Intervals (7, 10, 14, 21 days) Grouping->Application Assessment Regular Disease Severity Assessment Application->Assessment Analysis Data Analysis (e.g., ANOVA) Assessment->Analysis Conclusion Determine Optimal Spray Interval Analysis->Conclusion

Caption: Workflow for optimizing this compound spray intervals.

cluster_2 Troubleshooting Logic for Poor Efficacy PoorEfficacy Poor Disease Control Observed CheckInterval Is Spray Interval Appropriate for Conditions? PoorEfficacy->CheckInterval CheckCoverage Is Spray Coverage Adequate? CheckInterval->CheckCoverage Yes AdjustInterval Action: Shorten Spray Interval CheckInterval->AdjustInterval No CheckResistance Is Pathogen Resistance Suspected? CheckCoverage->CheckResistance Yes ImproveCoverage Action: Improve Application Technique CheckCoverage->ImproveCoverage No ResistanceTest Action: Conduct Resistance Assay CheckResistance->ResistanceTest Yes Resolved Issue Resolved AdjustInterval->Resolved ImproveCoverage->Resolved ResistanceTest->Resolved

Caption: Troubleshooting logic for poor this compound efficacy.

Enhancing the stability of Bupirimate in aqueous solutions for lab use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Bupirimate in aqueous solutions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties? A1: this compound is a systemic fungicide belonging to the pyrimidine chemical family.[1] It functions by inhibiting the enzyme adenosine deaminase.[2] It is a pale tan, waxy solid with moderate solubility in water and is typically supplied as an emulsifiable concentrate for agricultural use.[3][4] For laboratory purposes, it's crucial to understand its stability characteristics in aqueous media.

Q2: How soluble is this compound in water and common organic solvents? A2: this compound has moderate aqueous solubility.[3] It is more readily soluble in most organic solvents and oils.[5] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is often used, with reported solubility up to 100 mg/mL with the aid of ultrasonication.[2]

Q3: What are the main factors that cause this compound degradation in aqueous solutions? A3: The primary factors leading to the degradation of this compound in aqueous solutions are hydrolysis and photolysis.

  • Hydrolysis: this compound is moderately persistent in neutral aquatic systems but degrades more rapidly under acidic conditions.[3]

  • Photolysis: Exposure to both direct sunlight and UV radiation can significantly accelerate its degradation.[6] The rate of photolysis is influenced by the intensity and wavelength of the light source.

Q4: How should I store this compound, both as a solid and in a stock solution? A4: Proper storage is critical to maintaining the integrity of this compound.

  • Solid Form: Store the solid compound at -20°C for long-term stability (up to 3 years).[7]

  • Stock Solutions: If prepared in a solvent like DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect these solutions from light.[2]

Troubleshooting Guide

Q5: My this compound solution appears cloudy or has precipitated after preparation. What could be the cause and how can I fix it? A5: Cloudiness or precipitation can occur due to several reasons:

  • Exceeding Solubility Limit: You may have exceeded this compound's solubility limit in water. Try preparing a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) first, then dilute it to the final desired concentration in your aqueous buffer.

  • Low Temperature: If you are working at a low temperature, the solubility might decrease. Gently warming the solution may help, but be cautious of potential heat-related degradation.

  • pH Issues: The pH of your aqueous solution can influence solubility. Ensure the pH is within a range that favors solubility. Although this compound is relatively stable at neutral pH, extreme pH values should be avoided.

Q6: I suspect my this compound solution is degrading during my experiment. How can I confirm this and prevent it? A6: Degradation is a common issue, especially under certain environmental conditions.

  • Confirmation: The most reliable way to confirm degradation is through analytical methods like UPLC-MS/MS or GC-MS/MS, which can quantify the concentration of this compound and detect its degradation products, such as Ethirimol.[4][8][9]

  • Prevention:

    • Light Protection: Protect your solution from light at all times by using amber vials or covering your glassware with aluminum foil. Photodegradation is a significant issue.

    • pH Control: Maintain a neutral pH (around 7.0) for your aqueous solution, as hydrolysis is faster under acidic conditions.[3]

    • Temperature Control: Perform experiments at controlled, cool temperatures where possible, and avoid unnecessary heat exposure.

    • Fresh Preparation: Prepare fresh aqueous solutions of this compound before each experiment to minimize degradation over time.

Q7: Can I use stabilizing agents to prolong the stability of my this compound solution? A7: Yes, various stabilizing agents can be employed, particularly for creating more robust formulations.

  • Surfactants/Emulsifiers: Non-ionic surfactants can help maintain the homogeneity of the solution and prevent precipitation.[10]

  • Co-solvents: Using a small percentage of a water-miscible organic solvent in your final solution can improve solubility and stability.

  • Thickening Agents: For certain applications, agents like microcrystalline cellulose can improve the stability of suspensions.[11] When using any additive, it is essential to run a control experiment to ensure the agent does not interfere with your experimental results.

Data Presentation

Table 1: Stability of this compound in Aqueous Environments

ParameterConditionHalf-Life (DT₅₀) / RateReference
Aqueous Hydrolysis 20°C, pH 730 days[3]
Acidic pHFaster degradation than at neutral pH[3]
Photolysis Sunlight Exposure (Summer)Significant degradation observed within 4 hours
UV-Ray Exposure (22.5 cm distance)Residue of 17.08% after 4 hours
Atmospheric Oxidation Reaction with OH-radicalsLifetime of approximately a tenth of a day[6]
Reaction with OzoneLifetime of several months[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution of this compound

  • Prepare Stock Solution: Accurately weigh the required amount of solid this compound. Dissolve it in a minimal volume of a suitable organic solvent, such as DMSO, to create a concentrated stock solution (e.g., 10-100 mg/mL). Use ultrasonication if necessary to ensure complete dissolution.[2]

  • Prepare Aqueous Buffer: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline) and adjust the pH to 7.0.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. This gradual addition helps prevent immediate precipitation.

  • Light Protection: Immediately transfer the final solution to an amber glass container or a container wrapped in aluminum foil to protect it from light.

  • Storage: Use the solution immediately for best results. If short-term storage is necessary, keep it at 4°C, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though freeze-thaw cycles should be avoided.[7]

Protocol 2: Basic Experimental Workflow for Assessing this compound Stability

  • Solution Preparation: Prepare the this compound aqueous solution as described in Protocol 1.

  • Initial Sampling (T=0): Immediately after preparation, take an aliquot of the solution. This will serve as your baseline (T=0) concentration.

  • Incubation under Test Conditions: Divide the remaining solution into different conditions you wish to test (e.g., exposure to light vs. dark, different temperatures, different pH values).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), collect aliquots from each experimental condition.

  • Sample Storage: Immediately store all collected samples at -80°C until analysis to halt any further degradation.

  • Quantification: Analyze the concentration of this compound in all samples using a validated analytical method such as UPLC-MS/MS.[8]

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the rate of degradation and the half-life.

Visualizations

cluster_prep Solution Preparation Workflow weigh 1. Weigh Solid this compound dissolve 2. Dissolve in DMSO (Ultrasonicate if needed) weigh->dissolve dilute 4. Dilute Stock into Buffer (While vortexing) dissolve->dilute buffer 3. Prepare Aqueous Buffer (pH 7) buffer->dilute protect 5. Transfer to Light-Protected Container dilute->protect cluster_troubleshoot Troubleshooting Precipitation Issues start Problem: Solution is Cloudy or Precipitated q1 Was a stock solution in an organic solvent used? start->q1 sol1 Action: Prepare a concentrated stock in DMSO first, then dilute. q1->sol1 No q2 Is the final concentration too high? q1->q2 Yes sol2 Action: Lower the final working concentration. q2->sol2 Yes q3 Was the stock added too quickly to the aqueous buffer? q2->q3 No sol3 Action: Add stock solution slowly while vigorously vortexing the buffer. q3->sol3 Yes cluster_degradation This compound Degradation Pathways bup This compound hydrolysis Hydrolysis (Faster in acidic pH) bup->hydrolysis photolysis Photolysis (Sunlight / UV) bup->photolysis ethirimol Ethirimol hydrolysis->ethirimol other Other Degradation Products hydrolysis->other photolysis->ethirimol photolysis->other

References

Validation & Comparative

A Comparative Guide to the Validation of Bupirimate Residue Analysis Methods Following SANTE Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantification of bupirimate residues in food matrices: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The validation parameters presented are in accordance with the European Union's SANTE/11312/2021 guidelines for analytical quality control and method validation procedures for pesticide residue analysis in food and feed.[1][2] This document aims to assist researchers and analytical scientists in selecting the most appropriate method for their specific needs by presenting a side-by-side comparison of their performance characteristics, supported by experimental data.

Introduction to this compound and Regulatory Context

This compound is a systemic fungicide used to control powdery mildew on various crops.[2][3] Its use can lead to the presence of residues in agricultural commodities, necessitating sensitive and reliable analytical methods for monitoring and ensuring compliance with Maximum Residue Limits (MRLs). The SANTE guidelines provide a framework for the validation of such methods, ensuring that the data generated is robust, reproducible, and fit for purpose.[1][2]

Comparison of Analytical Method Performance

The following tables summarize the quantitative validation data for the analysis of this compound and its primary metabolite, ethirimol, using UPLC-MS/MS and GC-MS/MS. The UPLC-MS/MS data is derived from a dedicated study on this compound in cucumbers, while the GC-MS/MS data is based on a multi-residue method that includes this compound.

Table 1: Method Performance for this compound Analysis

ParameterUPLC-MS/MS (in Cucumber)GC-MS/MS (Multi-residue in various matrices)SANTE/11312/2021 Guideline
**Linearity (R²) **≥ 0.99≥ 0.99≥ 0.99
Limit of Quantification (LOQ) 0.01 mg/kg[2]Typically 0.01 mg/kgMethod specific, must be ≤ MRL
Recovery (%) 95.2 - 98.7[2][3]70 - 120 (general for pesticides)70 - 120
Precision (RSDr %) 0.92 - 5.54[2][3]≤ 20 (general for pesticides)≤ 20
Matrix Effects No significant effect observed[2]Can be significant, matrix-matched calibration often requiredMust be assessed and compensated for if > ±20%

Table 2: Method Performance for Ethirimol (Metabolite) Analysis

ParameterUPLC-MS/MS (in Cucumber)GC-MS/MSSANTE/11312/2021 Guideline
**Linearity (R²) **≥ 0.99Not typically analyzed by GC-MS/MS≥ 0.99
Limit of Quantification (LOQ) 0.01 mg/kg[2]-Method specific, must be ≤ MRL
Recovery (%) 95.2 - 98.7[2][3]-70 - 120
Precision (RSDr %) 0.92 - 5.54[2][3]-≤ 20
Matrix Effects No significant effect observed[2]-Must be assessed and compensated for if > ±20%

Experimental Protocols

UPLC-MS/MS Method for this compound and Ethirimol

This method is based on a validated study for the determination of this compound and ethirimol in cucumbers.[2]

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a 15 mL centrifuge tube containing 1.2 g of anhydrous MgSO₄, 400 mg of primary secondary amine (PSA), and 400 mg of C18 sorbent. Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥ 3000 g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection.

2. UPLC-MS/MS Instrumental Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and ethirimol.

GC-MS/MS Multi-Residue Method for this compound

This protocol is a generalized procedure based on common multi-residue methods that include this compound.

1. Sample Preparation (QuEChERS)

  • The extraction and salting-out steps are generally the same as the UPLC-MS/MS method.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The d-SPE sorbents may vary but typically include anhydrous MgSO₄ and PSA. For matrices with high pigment content, graphitized carbon black (GCB) may be added, though this can affect the recovery of planar pesticides.

  • Solvent Exchange: The final extract in acetonitrile may be evaporated and reconstituted in a solvent more amenable to GC analysis, such as ethyl acetate or toluene.

2. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph: Equipped with a split/splitless or programmable temperature vaporization (PTV) inlet.

  • Chromatographic Column: A low-bleed capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or similar).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injection Volume: 1-2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for this compound.

Method Validation Workflows

The following diagrams illustrate the logical workflow for validating an analytical method for this compound residue analysis according to SANTE guidelines.

SANTE_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_performance 2. Performance Characteristics Evaluation cluster_reporting 3. Data Analysis & Reporting Dev Method Development (UPLC-MS/MS or GC-MS/MS) Define_Scope Define Scope (Matrices, Analytes, MRLs) Dev->Define_Scope Validation_Plan Create Validation Plan Define_Scope->Validation_Plan Linearity Linearity (≥ 5 levels, R² ≥ 0.99) Validation_Plan->Linearity LOQ Limit of Quantification (Lowest validated spike level) Linearity->LOQ Recovery Recovery (n≥5, 70-120%) LOQ->Recovery Precision Precision (RSDr) (n≥5, ≤ 20%) Recovery->Precision Specificity Specificity/Selectivity (Interference check) Precision->Specificity Matrix_Effect Matrix Effect Assessment Specificity->Matrix_Effect Data_Analysis Data Analysis & Statistical Evaluation Matrix_Effect->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Implementation Method Implementation for Routine Analysis Validation_Report->Method_Implementation

Caption: Workflow for method validation according to SANTE guidelines.

QuEChERS_Workflow Sample 1. Homogenized Sample (10g) Extraction 2. Add Acetonitrile (10mL) Shake Sample->Extraction Salting_Out 3. Add MgSO₄ and NaCl Shake & Centrifuge Extraction->Salting_Out Supernatant 4. Acetonitrile Supernatant Salting_Out->Supernatant dSPE 5. Dispersive SPE Cleanup (MgSO₄, PSA, C18/GCB) Supernatant->dSPE Centrifuge2 6. Shake & Centrifuge dSPE->Centrifuge2 Final_Extract 7. Final Extract Centrifuge2->Final_Extract LC_Analysis LC-MS/MS Analysis Final_Extract->LC_Analysis GC_Analysis GC-MS/MS Analysis Final_Extract->GC_Analysis

Caption: The QuEChERS sample preparation workflow.

Discussion and Conclusion

Both UPLC-MS/MS and GC-MS/MS are powerful techniques for the analysis of this compound residues. The choice between the two often depends on the specific requirements of the laboratory and the scope of the analysis.

UPLC-MS/MS offers several advantages for this compound analysis. It is highly sensitive and selective, and it can simultaneously analyze the parent compound and its more polar metabolite, ethirimol, in a single run. The sample preparation is straightforward, and the chromatographic run times can be relatively short. For laboratories focused on a comprehensive risk assessment of this compound, which includes its main metabolite, UPLC-MS/MS is the superior choice.

GC-MS/MS is a robust and widely used technique for pesticide residue analysis. It is particularly well-suited for multi-residue methods that target a broad range of pesticides. While it can effectively quantify this compound, its applicability to the more polar metabolite, ethirimol, is limited without derivatization. Matrix effects can be more pronounced in GC-MS/MS, often necessitating the use of matrix-matched standards for accurate quantification. For laboratories that primarily run broad-spectrum pesticide screens and where this compound is one of many target analytes, an existing validated GC-MS/MS method can be a cost-effective and efficient option.

References

A Comparative Analysis of Bupirimate and its Predecessor Ethirimol in Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This comprehensive guide provides a detailed comparative study of the pyrimidine fungicides Bupirimate and its predecessor, ethirimol. Tailored for researchers, scientists, and drug development professionals, this publication offers an objective analysis of their performance, supported by available data, and outlines detailed experimental methodologies for their evaluation.

Introduction

This compound and ethirimol are systemic fungicides belonging to the pyrimidine group, primarily utilized for the control of powdery mildew diseases in various crops. Developed as successors to earlier fungicides, they share a common mechanism of action through the inhibition of adenosine deaminase (ADA), a crucial enzyme in purine metabolism. This guide delves into a comparative analysis of their chemical properties, fungicidal spectrum, and the biochemical pathways they influence.

Chemical and Physical Properties

This compound, chemically known as 5-butyl-2-ethylamino-6-methylpyrimidin-4-yl dimethylsulfamate, and ethirimol, or 5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol, share a similar core structure. The key difference lies in the substituent at the 4-position of the pyrimidine ring, which influences their physical and chemical characteristics, and ultimately their fungicidal activity.

PropertyThis compoundEthirimol
Chemical Formula C₁₃H₂₄N₄O₃SC₁₁H₁₉N₃O
Molar Mass 316.42 g/mol 209.29 g/mol
Appearance Pale tan solid[1]White crystal[2]
Water Solubility Moderately solubleModerately soluble[3]
Systemic Activity Yes, with translaminar mobility and xylem translocation[4]Yes, absorbed by roots and translocated[5]

Mechanism of Action: Adenosine Deaminase Inhibition

Both this compound and ethirimol exert their fungicidal effects by inhibiting the enzyme adenosine deaminase (ADA).[5][6] ADA is responsible for the deamination of adenosine to inosine, a critical step in the purine salvage pathway. Inhibition of this enzyme leads to an accumulation of adenosine, which can become toxic to the fungal cell and disrupt nucleic acid synthesis. This shared mechanism of action places both fungicides in the same Fungicide Resistance Action Committee (FRAC) group.

Signaling Pathway of Adenosine Deaminase Inhibition

experimental_workflow A Prepare Fungicide Solutions (this compound & Ethirimol) C Float Discs on Fungicide Solutions A->C B Excise Leaf Discs from Host Plant B->C D Transfer Discs to Water Agar Plates C->D E Inoculate with Powdery Mildew Spores D->E F Incubate under Controlled Conditions E->F G Assess Mycelial Growth (% Area Coverage) F->G H Calculate % Inhibition vs. Control G->H I Determine EC50 Values (Probit Analysis) H->I

References

Cross-validation of GC-MS and UPLC-MS/MS for Bupirimate quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of GC-MS and UPLC-MS/MS for the Quantification of Bupirimate

For researchers, scientists, and professionals in drug development and agricultural science, the accurate quantification of pesticides is paramount for ensuring food safety and environmental protection. This compound, a systemic fungicide used to control powdery mildew on various crops, is one such compound that requires sensitive and reliable analytical methods for its detection and quantification. This guide provides a detailed cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound.

Methodology Overview

Both GC-MS and UPLC-MS/MS are highly selective and sensitive techniques widely employed for pesticide residue analysis.[1] GC-MS is a well-established method suitable for volatile and thermally stable compounds, while UPLC-MS/MS offers advantages for a broader range of compounds, including those that are less volatile or thermally labile.[2] The choice between these methods often depends on the specific analyte properties, the sample matrix, and the required sensitivity.

Quantitative Performance Comparison

The performance of GC-MS and UPLC-MS/MS for this compound quantification is summarized in the table below. The data highlights the key validation parameters for each method, providing a clear basis for comparison.

ParameterGC-MSUPLC-MS/MS
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg[1][3]
**Linearity (R²) **>0.991.0000[3]
Recovery (%) 70.0% - 89.5%95.2% - 98.7%[1][3]
Relative Standard Deviation (RSD) 6.11%0.92% - 5.54%[1][3]
Matrix Effects Not specifiedNo significant effect observed[1][3]

Experimental Protocols

Detailed methodologies for both GC-MS and UPLC-MS/MS are crucial for reproducibility and method validation.

GC-MS Experimental Protocol

The following protocol is a representative method for the analysis of this compound in agricultural products.

1. Sample Preparation (Solid Phase Extraction)

  • Extraction: Homogenized samples are extracted with acetonitrile.

  • Purification: The extract is concentrated and then purified using a solid-phase extraction (SPE) column.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 μm).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp to 200 °C at 20 °C/min, hold for 5 min.

    • Ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM).

UPLC-MS/MS Experimental Protocol

This protocol is for the simultaneous detection of this compound and its metabolite, ethirimol, in cucumbers.[1]

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile, vortex for 1 min, then add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously for 1 min and centrifuge at 4000 rpm for 5 min.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA (primary secondary amine), and 7.5 mg of GCB (graphitized carbon black). Vortex for 1 min and centrifuge at 10000 rpm for 5 min.

  • Final Preparation: Filter the supernatant through a 0.22 μm membrane filter before injection.

2. UPLC-MS/MS Parameters [1]

  • UPLC System: Waters ACQUITY UPLC or similar.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[1]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 95% A, hold for 0.5 min.

    • Linearly decrease to 5% A over 3.5 min.

    • Hold at 5% A for 1 min.

    • Return to 95% A in 0.1 min and re-equilibrate for 1.9 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 μL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key Transitions for this compound: Precursor ion (m/z) 317.2 → Product ions (m/z) 166.1 and 97.1.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both the GC-MS and UPLC-MS/MS methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction Sample->Extraction Concentration Concentration Extraction->Concentration SPE Solid Phase Extraction (SPE) Concentration->SPE GCMS GC-MS Analysis SPE->GCMS Data Data Acquisition & Processing GCMS->Data

GC-MS Experimental Workflow

UPLCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Homogenized Sample (10g) Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration UPLCMSMS UPLC-MS/MS Analysis Filtration->UPLCMSMS Data Data Acquisition & Processing UPLCMSMS->Data

UPLC-MS/MS Experimental Workflow

Conclusion

Both GC-MS and UPLC-MS/MS are capable of quantifying this compound at low levels, as indicated by their identical LOQs of 0.01 mg/kg. However, the UPLC-MS/MS method, coupled with a QuEChERS sample preparation protocol, demonstrates superior performance in terms of recovery and precision.[1][3] The higher recovery rates (95.2% - 98.7%) and lower RSDs (0.92% - 5.54%) for the UPLC-MS/MS method suggest a more efficient extraction and a more robust analytical process compared to the GC-MS method with SPE.[1][3]

Furthermore, the UPLC-MS/MS method has been shown to have no significant matrix effects, which is a critical advantage for achieving accurate quantification in complex sample matrices like agricultural products.[1][3] The QuEChERS sample preparation method used with UPLC-MS/MS is also known for being quicker and easier than traditional SPE methods.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Bupirimate Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of bupirimate, a pyrimidine fungicide. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

This compound is recognized as a substance with potential health and environmental risks. It is harmful in contact with skin, may cause an allergic skin reaction, is suspected of causing cancer, and is toxic to aquatic life with long-lasting effects.[1] Therefore, proper handling and disposal are not merely recommended; they are a critical component of responsible laboratory practice.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A clean, buttoned lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid inhaling dust or aerosols.

This compound Hazard Profile

The following table summarizes the key hazard information for this compound. This data should inform risk assessments and handling procedures.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, DermalH312Harmful in contact with skin.[2]
Skin SensitizationH317May cause an allergic skin reaction.[1]
CarcinogenicityH351Suspected of causing cancer.[1]
Hazardous to the Aquatic Environment, ChronicH410, H411Very toxic to aquatic life with long lasting effects.[1][3]

Step-by-Step Disposal Procedures

Due to the hazardous nature of this compound and the lack of a readily available, validated chemical inactivation protocol in the public domain, in-laboratory treatment of this compound waste is not recommended. The primary disposal route is through a licensed hazardous waste management company. The following procedures outline the steps for collecting, storing, and preparing this compound waste for professional disposal.

Step 1: Segregation of this compound Waste

Proper segregation at the point of generation is the first and most critical step.

  • Designate Waste Streams: Establish clearly labeled, separate waste containers for the following categories:

    • Solid this compound Waste: Contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and solid this compound.

    • Liquid this compound Waste: Unused this compound solutions, contaminated solvents, and aqueous solutions. Do not mix aqueous and organic solvent waste streams.

    • Sharps: Contaminated needles, scalpels, or other sharp objects.

    • Empty this compound Containers: Original product containers.

Step 2: Decontamination of Empty Containers

Empty containers must be properly decontaminated before disposal.

  • Triple Rinsing:

    • Rinse the empty this compound container with a suitable solvent (e.g., acetone or methanol) three times.

    • Collect the rinsate as liquid this compound waste.

    • Allow the container to air dry completely in a fume hood.

  • Defacing: Obliterate or remove the original label to prevent misuse.

  • Disposal: Dispose of the decontaminated container according to your institution's guidelines for chemically contaminated glass or plastic.

Step 3: Management of Spills

In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Control and Contain:

    • Ensure all personnel in the immediate area are wearing appropriate PPE.

    • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or kitty litter.

    • For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.

  • Clean-Up:

    • Carefully sweep or scoop the absorbed or solid material into a designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a soap and water solution.

    • Wipe the area with a clean, damp cloth to remove any soap residue.

  • Decontamination of Surfaces: For thorough decontamination of non-sensitive surfaces, a 10% bleach solution can be used. Allow for a 20-30 minute contact time before wiping with water.[4] All cleaning materials must be disposed of as solid this compound waste.

Step 4: Storage and Labeling of Waste

Proper storage and labeling are essential for safety and regulatory compliance.

  • Container Selection: Use chemically resistant, leak-proof containers with secure lids.

  • Labeling: All waste containers must be clearly labeled with:

    • "Hazardous Waste"

    • "this compound" and a list of any other chemical constituents.

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The date of waste accumulation.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 5: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. Provide them with a full inventory of the waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

BupirimateDisposalWorkflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Contaminated PPE, Absorbents) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container spill Spill Occurs waste_type->spill Spill collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse Container empty_container->decontaminate contain_spill Contain Spill with Absorbent Material spill->contain_spill store_waste Store Waste in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Decontaminated Container decontaminate->dispose_container collect_rinsate->collect_liquid cleanup_spill Clean Up Spill and Decontaminate Area contain_spill->cleanup_spill dispose_cleanup Dispose of Cleanup Materials as Solid Waste cleanup_spill->dispose_cleanup dispose_cleanup->collect_solid professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.